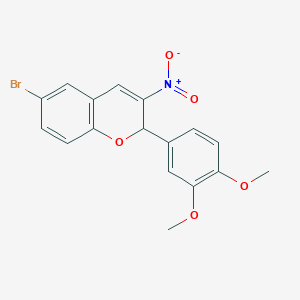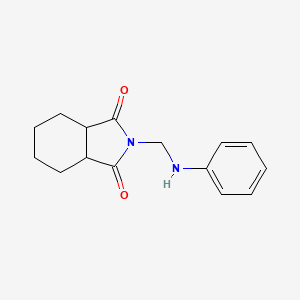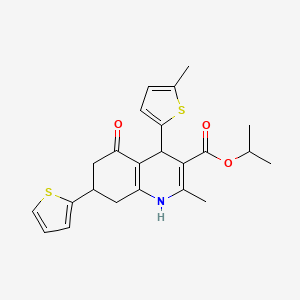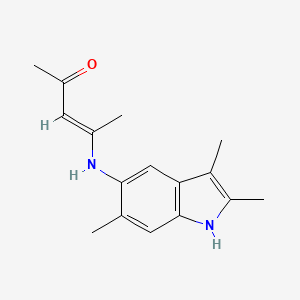
4-(6-Bromo-3-nitro-2H-chromen-2-YL)-2-methoxyphenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C15H10BrNO5 and its molecular weight is approximately 359.15 g/mol.
- Bromfenac is commonly used as an ophthalmic solution for treating postoperative inflammation and pain following cataract surgery.
- The compound’s unique structure combines a brominated chromene ring with a nitro group and a methoxyphenyl moiety.
4-(6-Bromo-3-nitro-2H-chromen-2-YL)-2-methoxyphenyl methyl ether: , belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Bromfenac inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.
- By blocking prostaglandin synthesis, it reduces inflammation and pain.
- The compound’s mechanism involves interference with arachidonic acid metabolism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H14BrNO5 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H14BrNO5/c1-22-15-5-3-10(9-16(15)23-2)17-13(19(20)21)8-11-7-12(18)4-6-14(11)24-17/h3-9,17H,1-2H3 |
InChI Key |
GJKMNKFTBQPVQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide](/img/structure/B11078334.png)

![4-bromo-N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11078338.png)
![6-(3,4-dichlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11078347.png)
![2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11078349.png)
![methyl 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11078359.png)
![3-[5-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B11078360.png)

![5-bromo-N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11078366.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11078367.png)
![6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11078368.png)
![2-{[2,5-Bis(bromomethyl)phenyl]disulfanyl}-1,4-bis(bromomethyl)benzene](/img/structure/B11078375.png)
![Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-diethyl-2-thiophen-2-yl-1,3-diaza-](/img/structure/B11078377.png)
